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Introduction

Vinylboronates are indispensable reagents in modern organic synthesis, serving as versatile
building blocks for the stereoselective construction of complex molecules. They are key
intermediates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions,
most notably the Suzuki-Miyaura cross-coupling. Traditionally, the synthesis of vinylboronates
from vinyl halides has relied heavily on transition-metal catalysis. However, the development of
transition-metal-free methods is of significant interest to the pharmaceutical and fine chemical
industries due to advantages such as reduced cost, lower toxicity of the final products, and
simplified purification processes.

This document provides detailed protocols and application data for a transition-metal-free
approach to the borylative coupling of vinyl iodides. The described methodology proceeds via
a stereospecific hydroboration of the vinyl iodide followed by a 1,2-metallate rearrangement,
enabling the synthesis of a diverse range of highly substituted alkylboronic esters with excellent
diastereoselectivity.[1][2][3]

Principle of the Method

The core of this transition-metal-free methodology is a one-pot cascade reaction. The process
begins with the hydroboration of a vinyl iodide using an in situ generated hydroboration
reagent, such as dichloroborane (HBCIz). This step is stereospecific, proceeding via a syn-
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addition of the B-H bond across the double bond. The resulting a-iodo boronic ester
intermediate then undergoes a stereospecific 1,2-metallate rearrangement upon the addition of
an organometallic nucleophile (e.g., a Grignard or organolithium reagent). This rearrangement
transfers the organic group from the metal to the boron atom, displacing the iodide and forming
the final alkylboronic ester product with high diastereoselectivity.[1][2][3] The entire sequence
creates new C-B, C-H, and C-C bonds across two newly formed stereocenters.[1][3]

Below is a diagram illustrating the logical relationship of the core reaction principle.
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Caption: Core principle of the one-pot borylative coupling.

Experimental Protocols
General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, from reaction setup to
product isolation.
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Caption: General workflow for the borylative coupling.
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Protocol: One-Pot Borylative Coupling with Grignhard
Reagents

This protocol details the coupling of (E)-(1-iodoprop-1-en-2-yl)benzene with methylmagnesium

bromide.

Materials:

e (E)-(1-iodoprop-1-en-2-yl)benzene (1.0 equiv., 0.25 mmol, 61 mg)
 Triethylsilane (EtsSiH) (1.1 equiv., 0.28 mmol, 44 pL)

e Boron trichloride (BCls) (1.0 M solution in CH2ClIz, 1.1 equiv., 0.28 mmol, 0.28 mL)

¢ Methylmagnesium bromide (MeMgBr) (3.0 M solution in Et20, 1.5 equiv., 0.38 mmol, 0.13
mL)

¢ Pinacol (1.1 equiv., 0.28 mmol, 33 mg)
o Anhydrous Dichloromethane (CHzCl2)
e 0.1 N Hydrochloric Acid (HCI)

e Anhydrous Magnesium Sulfate (MgSOa)

Solvents for chromatography (e.g., Pentane/Et20)
Procedure:
o Hydroboration Step:

o To a flame-dried Schlenk tube under an inert atmosphere, add BCls solution (0.28 mL) and
cool to 0 °C using an ice bath.[4]

o In a separate dry vial, prepare a solution of the vinyl iodide (61 mg) and triethylsilane (44
pL) in anhydrous CH2Cl2 (2.5 mL).[4]
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o Add the premixed solution of vinyl iodide and silane dropwise to the cooled BCls solution
over approximately 3 minutes via syringe.[4]

o Stir the reaction mixture for 30 minutes at O °C.

o Remove the cooling bath and allow the mixture to warm to room temperature, stirring for
an additional 30 minutes.[4]

o 1,2-Metallate Rearrangement & Esterification Step:
o Add the MeMgBr solution dropwise to the reaction mixture at room temperature.
o Stir for 1 hour. Reaction progress can be monitored by GC analysis.

o Add Pinacol (33 mg) in one portion. A slight gas evolution may be observed. Stir for an
additional 15 minutes.[4]

o Workup and Purification:
o Quench the reaction by adding 0.1 N HCI.
o Transfer the mixture to a separatory funnel and extract the aqueous phase with CHzCl.
o Combine the organic layers and dry over anhydrous MgSOQOa.[4]
o Filter and remove the solvent under reduced pressure.

o Purify the crude product by flash column chromatography using a suitable eluent (e.g.,
pentane/EtOAC) to yield the desired alkylboronic pinacol ester.[4]

Application Data: Substrate Scope

The transition-metal-free borylative coupling demonstrates a broad substrate scope, tolerating
a variety of vinyl iodides and organometallic nucleophiles.[1][3] The following tables
summarize the yields for different combinations.

Table 1: Coupling of Vinyl lodide 1la with Various Organometallic Reagents
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Reaction Conditions: Vinyl iodide 1a (0.25 mmol, 1.0 equiv.), EtsSiH (1.1 equiv.), BCls (1.1
equiv.), Nucleophile (1.5 equiv.), Pinacol (1.1 equiv.), CH2Clz (0.1 M), 1 h, RT.

Entry Nucleophile (R-M) Product Yield (%)[3]
1 MeMgBr 3aa 76
2 EtMgBr 3ab 74
3 BnMgBr 3ac 81
4 c-PrMgBr 3ad 65
5 PhMgBr 3bf 60
6 Vinyl-MgBr 3ca 60
7 PhC=CLi 3da 62

Table 2: Coupling of Various Vinyl lodides with MeMgBr

Reaction Conditions: Vinyl iodide (0.25 mmol, 1.0 equiv.), EtsSiH (1.1 equiv.), BCls (1.1
equiv.), MeMgBr (1.5 equiv.), Pinacol (1.1 equiv.), CH2CIz2 (0.1 M), 1 h, RT.
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Vinyl lodide .
Entry Product Yield (%)[3]
Substrate

E)-(1-iodoprop-1-en-
1 (EX prop 3aa 76
2-yl)benzene

(E)-1-iodo-2-

2 3ba 85
phenyloct-1-ene
(E)-2-(4-

3 fluorophenyl)-1- 3ca 70

iodoprop-1-ene

(E)-1-iodo-2-
4 (naphthalen-2-yl)prop-  3da 88

1-ene

(2)-1-cyclohexyl-2-
5 iodo-3,3-dimethylbut- 3ea 91

1-ene

Mechanistic Overview

The reaction is proposed to proceed through the following key steps, ensuring high
stereocontrol without the need for a transition metal catalyst.
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Caption: Proposed mechanistic pathway for the borylative coupling.

The process is initiated by the syn-hydroboration of the vinyl iodide with dichloroborane, which
is generated in situ from BCls and a silane reducing agent.[1][4] This step establishes the
relative stereochemistry. The subsequent addition of the organometallic nucleophile forms a
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tetracoordinate boron "ate" complex.[1][3] This complex is unstable and readily undergoes a
1,2-metallate rearrangement, where the nucleophilic R-group migrates from the boron to the
adjacent carbon, displacing the iodide leaving group in a stereospecific manner.[1][2] Final
quenching with pinacol provides the stable and easily isolable alkylboronic pinacol ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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